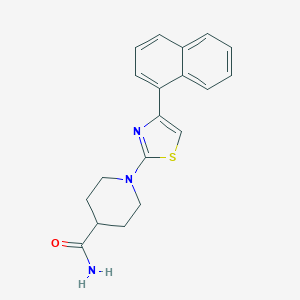

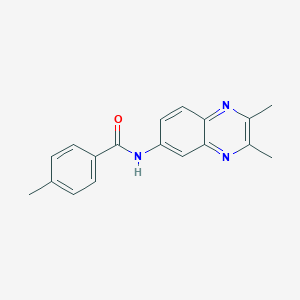

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.

Wirkmechanismus

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide binds to the ligand-binding domain of the AMPA receptor, specifically to the GluA2 subunit, and blocks the ion channel pore. This prevents the influx of calcium ions and the depolarization of the postsynaptic membrane, leading to the inhibition of synaptic transmission. The selectivity of N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide for GluA2-containing AMPA receptors is due to the unique structural features of the GluA2 subunit, which has a Q/R site that undergoes RNA editing to replace a glutamine residue with an arginine residue. This arginine residue confers a high affinity for N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide and prevents its binding to other AMPA receptor subunits.

Biochemical and Physiological Effects

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the brain region studied. In general, N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide inhibits the excitatory synaptic transmission mediated by AMPA receptors, leading to a decrease in the amplitude and frequency of miniature excitatory postsynaptic currents (mEPSCs) and the suppression of evoked excitatory postsynaptic potentials (EPSPs). N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide can also induce long-term depression (LTD) of synaptic transmission, a form of synaptic plasticity that is thought to underlie learning and memory.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for AMPA receptors, its ability to block both basal and evoked synaptic transmission, and its well-established pharmacological profile. However, N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide also has some limitations, such as its relatively low solubility in aqueous solutions, its potential off-target effects on other ion channels or receptors, and its potential toxicity at high concentrations or prolonged exposure.

Zukünftige Richtungen

There are several future directions for the use of N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide in scientific research. One direction is to investigate the role of AMPA receptors in different brain regions and cell types, and how their dysfunction contributes to various neurological and psychiatric disorders. Another direction is to develop more selective and potent AMPA receptor antagonists that can distinguish between different AMPA receptor subunits and splice variants. Finally, the use of N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide in combination with other pharmacological or genetic tools can help to dissect the complex interactions between different glutamate receptors and their downstream signaling pathways.

Synthesemethoden

The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide involves several steps, starting from the condensation of 2,3-dimethylaniline and 4-methylbenzoyl chloride to form the intermediate 4-methyl-N-(2,3-dimethylphenyl)benzamide. This intermediate is then reacted with 2,3-dichloroquinoxaline in the presence of a palladium catalyst to yield N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide. The overall yield of N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide is around 30%, and the purity can be further improved through recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases. N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide can selectively block the AMPA receptor-mediated synaptic transmission without affecting other glutamate receptors, such as NMDA and kainate receptors. This allows researchers to dissect the specific contribution of AMPA receptors in various cellular and behavioral processes.

Eigenschaften

Produktname |

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide |

|---|---|

Molekularformel |

C18H17N3O |

Molekulargewicht |

291.3 g/mol |

IUPAC-Name |

N-(2,3-dimethylquinoxalin-6-yl)-4-methylbenzamide |

InChI |

InChI=1S/C18H17N3O/c1-11-4-6-14(7-5-11)18(22)21-15-8-9-16-17(10-15)20-13(3)12(2)19-16/h4-10H,1-3H3,(H,21,22) |

InChI-Schlüssel |

MQVGHIVNMQPXDP-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C)C |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=NC(=C(N=C3C=C2)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-acetyl-9-benzyl-1-(2-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B300065.png)

![1'-[(2-Fluorophenyl)methyl]-5-(4-methoxyphenyl)-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B300068.png)

![Methyl 2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3,4,5-trimethoxybenzoate](/img/structure/B300070.png)

![5,6-dimethyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B300073.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B300074.png)

![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B300075.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B300076.png)

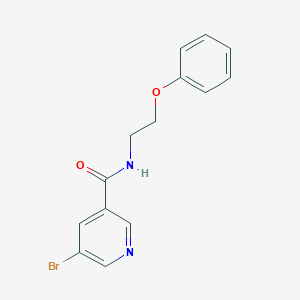

![5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide](/img/structure/B300081.png)

![1-(naphthalen-2-ylsulfonyl)-N-[4-(propan-2-yl)benzyl]prolinamide](/img/structure/B300082.png)